3-[3-phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]-1H-1,2,4-triazole
Description
3-[3-phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]-1H-1,2,4-triazole is a heterocyclic compound featuring a thieno[3,2-b]pyridine core fused with a 1,2,4-triazole moiety. The thienopyridine ring is substituted with a phenyl group at position 3 and a trifluoromethyl (-CF₃) group at position 6, while the triazole is linked at position 2 of the thienopyridine system.
Properties
IUPAC Name |
3-phenyl-2-(1H-1,2,4-triazol-5-yl)-6-(trifluoromethyl)thieno[3,2-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9F3N4S/c17-16(18,19)10-6-11-13(20-7-10)12(9-4-2-1-3-5-9)14(24-11)15-21-8-22-23-15/h1-8H,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEWHBZDWCODESQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC3=C2N=CC(=C3)C(F)(F)F)C4=NC=NN4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9F3N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]-1H-1,2,4-triazole typically involves multi-step organic reactionsThe reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
3-[3-phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]-1H-1,2,4-triazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
3-[3-phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]-1H-1,2,4-triazole has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as an antifungal, antibacterial, and anticancer agent due to its unique structural features.
Materials Science: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules and functional materials.
Mechanism of Action
The mechanism of action of 3-[3-phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit the activity of enzymes or proteins essential for the survival of pathogens or cancer cells. The triazole ring and trifluoromethyl group play crucial roles in enhancing the compound’s binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Structural and Functional Differences:
Core Heterocycle: The target compound features a thienopyridine core, which distinguishes it from thiadiazole () or thiazole () systems. Thienopyridine’s extended π-system may enhance binding to biological targets via aromatic interactions .
Substituent Effects :
- The -CF₃ group in the target compound increases lipophilicity and metabolic stability compared to -OCH₃ () or -Cl (). This makes it more suitable for drug design .
- Phenyl vs. Heteroaromatic Substituents : The phenyl group in the target compound may facilitate π-π stacking in protein binding sites, whereas imidazole () or pyrrole () substituents could alter solubility or hydrogen-bonding capacity.
Pharmacological vs. Agrochemical Profiles :
- The target compound and triazolo-pyridine derivatives () are more likely to be explored in pharmaceuticals due to their complex heterocycles and drug-like properties.
- Triazolo-thiadiazoles () and thiazolo-triazoles () are often associated with pesticidal activity, as seen in ’s examples (e.g., tetrazole derivatives) .
Biological Activity
The compound 3-[3-phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]-1H-1,2,4-triazole is part of a class of heterocyclic compounds that have garnered attention in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula for this compound is , which indicates the presence of a trifluoromethyl group and a thieno[3,2-b]pyridine core. The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, making it a valuable modification in drug design.
Biological Activities
Research has indicated that This compound exhibits significant biological activities:
Structure-Activity Relationship (SAR)
The unique combination of a trifluoromethyl group and a phenyl substituent contributes to the compound's biological activity. SAR studies indicate that modifications in the phenyl ring or the triazole moiety can significantly affect potency and selectivity against different biological targets.
| Structural Feature | Effect on Activity |
|---|---|
| Trifluoromethyl Group | Increases lipophilicity and metabolic stability |
| Phenyl Substitution | Modulates binding affinity to target proteins |
| Triazole Core | Confers broad-spectrum antimicrobial and anticancer properties |
Case Studies
Several case studies highlight the therapeutic potential of triazole-containing compounds:
- Study on Cancer Cell Lines : A recent investigation showed that derivatives similar to the target compound induced significant apoptosis in multiple cancer cell lines while sparing normal cells . The study emphasized the importance of structural modifications in enhancing selectivity for cancerous tissues.
- Antifungal Efficacy : Although specific data on this compound is sparse, related triazoles have been documented as effective antifungal agents against resistant strains . This suggests potential avenues for further research into antifungal applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
